2-(3-Chloro-5-fluorophenyl)benzonitrile
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Overview
Description
“2-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1352318-29-6. Its molecular weight is 231.66 and its linear formula is C13H7ClFN .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7ClFN/c14-11-5-10 (6-12 (15)7-11)13-4-2-1-3-9 (13)8-16/h1-7H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.66 .Scientific Research Applications
Synthesis and Applications of Fluorinated Compounds
- Fluorinated compounds, similar to "2-(3-Chloro-5-fluorophenyl)benzonitrile," have significant applications in the development of pharmaceuticals and agrochemicals due to their unique chemical properties. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).
Advanced Materials and Molecular Imaging
- The field of molecular imaging has also benefited from the development of fluorinated compounds. Toxicity reviews of organic fluorophores used in molecular imaging highlight the careful balance between efficacy and safety required in these applications, which could be relevant for considering the biological applications of "this compound" (Alford et al., 2009).
Safety and Hazards
The safety data sheet for “2-(3-Chloro-5-fluorophenyl)benzonitrile” is available . It’s important to handle this chemical with care, using appropriate safety measures.
Relevant Papers There are peer-reviewed papers, technical documents, and similar products related to “this compound” available at Sigma-Aldrich .
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXGTNOWNOBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718399 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-29-6 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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